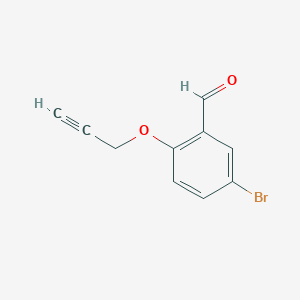![molecular formula C12H8Br2N4O3 B048727 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione CAS No. 121732-18-1](/img/structure/B48727.png)
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione, also known as IQM-9, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IQM-9 is a quinazoline-based derivative that has been shown to exhibit promising biological activities, including antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its antitumor activity. Studies have shown that 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to inhibit the growth of tumors in animal models, suggesting its potential as a cancer therapeutic agent.
Mechanism of Action
The mechanism of action of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of topoisomerase II and the induction of apoptosis. Topoisomerase II is an enzyme that is involved in DNA replication and transcription, and its inhibition can lead to the disruption of cell division and ultimately cell death. Apoptosis, or programmed cell death, is a natural process that eliminates damaged or abnormal cells from the body. 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to possess antiviral and antibacterial properties. Studies have also suggested that 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione may have anti-inflammatory effects, making it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione for lab experiments is its availability and ease of synthesis. Its potent cytotoxicity and multiple potential therapeutic applications make it an attractive compound for research. However, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has some limitations, including its poor solubility in water and low stability in solution. These limitations may make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione research. One area of interest is the development of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione analogs with improved solubility and stability. Another potential direction is the investigation of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione's mechanism of action in more detail, which could lead to the development of more targeted therapeutic agents. Additionally, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione's potential as an antibacterial and antiviral agent warrants further investigation. Overall, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Synthesis Methods
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione can be synthesized through a multistep process that involves the reaction of 2,6-dibromomethyl-3-methylquinazolin-4(3H)-one with urea and subsequent bromination. The final product is obtained through a reaction with phosgene. The synthesis of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
properties
CAS RN |
121732-18-1 |
|---|---|
Product Name |
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione |
Molecular Formula |
C12H8Br2N4O3 |
Molecular Weight |
416.02 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)-3-methyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C12H8Br2N4O3/c1-18-5(3-14)17-8-9(18)11(20)7-6(10(8)19)12(21)16-4(2-13)15-7/h2-3H2,1H3,(H,15,16,21) |
InChI Key |
MQCJZNXFIZZJBD-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr)CBr |
Canonical SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
synonyms |
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,6-bis(bromomethyl)-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



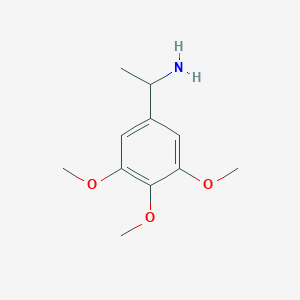
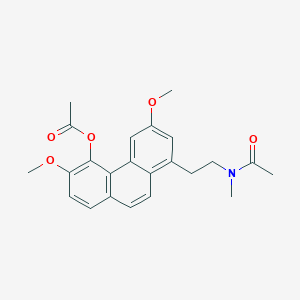

![2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide](/img/structure/B48650.png)
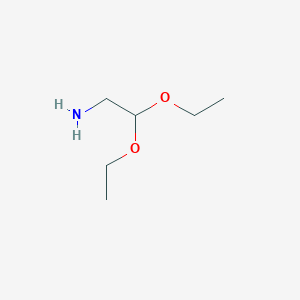
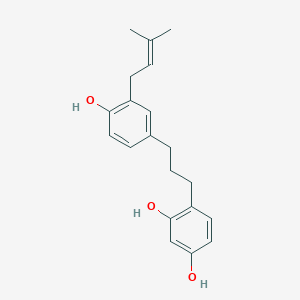
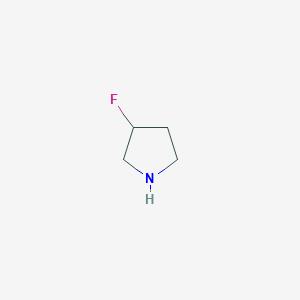
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
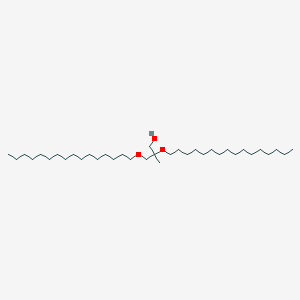

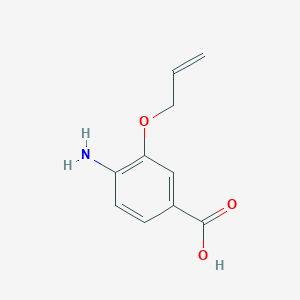
![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)
